5-(Pyridin-4-yl)oxazol-2-amine

Kinase Inhibition GRK2 GPCR Signaling

Selective GRK2 research probe with proven inhibitory activity (IC50 = 6.10 nM) and >1,000-fold selectivity over GRK5. Validated in cellular assays (EC50 = 41 µM) and antiproliferative screening against colon/lung carcinoma (IC50 = 0.4–3.2 µM). The unique 5-(pyridin-4-yl) substitution on the 2-aminooxazole core is critical for its kinase inhibition profile, making it an essential reference for GRK family SAR studies. Procure ≥97% purity grade for reproducible HTS campaigns and GPCR signaling research. Global B2B shipment available; standard lab quantities from 100 mg to gram scale.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 1014629-83-4
Cat. No. B1465012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-4-yl)oxazol-2-amine
CAS1014629-83-4
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CN=C(O2)N
InChIInChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-1-3-10-4-2-6/h1-5H,(H2,9,11)
InChIKeyDCRRIUJIVYWYRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-4-yl)oxazol-2-amine (CAS 1014629-83-4): A Versatile Heterocyclic Scaffold for Kinase Inhibition and Antiproliferative Research


5-(Pyridin-4-yl)oxazol-2-amine is a heterocyclic building block combining pyridine and oxazole moieties, with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . This scaffold is a core component in medicinal chemistry, particularly for the development of kinase inhibitors [1]. It has been investigated as an inhibitor of G-protein-coupled receptor kinases (GRK2 and GRK5) [2] and has demonstrated antiproliferative activity against various cancer cell lines .

Why 5-(Pyridin-4-yl)oxazol-2-amine Cannot Be Directly Replaced by Common Heterocyclic Analogs


The unique positioning of the 4-pyridyl group on the 5-position of the 2-aminooxazole core in 5-(Pyridin-4-yl)oxazol-2-amine is critical for its biological activity profile, which is distinct from other oxazole-2-amine derivatives . Substitution at this specific position influences the compound's ability to act as a kinase inhibitor, as demonstrated by its activity against GRK2 and GRK5, a profile not universally shared by other regioisomers or analogs with different substitution patterns [1]. Generic substitution would risk losing the specific inhibitory activities quantified in the following evidence, such as its nanomolar potency on GRK2 [2] and its distinct antiproliferative window against cancer cell lines .

Quantitative Differentiation of 5-(Pyridin-4-yl)oxazol-2-amine: Head-to-Head and Class-Level Evidence


In Vitro Inhibitory Activity on G-Protein-Coupled Receptor Kinase 2 (GRK2)

5-(Pyridin-4-yl)oxazol-2-amine demonstrates potent inhibition of GRK2 in a biochemical assay. While a direct comparator is not available in the same study, this class-level evidence establishes its nanomolar potency. For context, other oxazole-2-amine derivatives have been reported with a range of GRK2 inhibitory activities, highlighting the significant potency of this specific compound [1].

Kinase Inhibition GRK2 GPCR Signaling

Selectivity Profile: GRK2 vs. GRK5 Inhibitory Activity

5-(Pyridin-4-yl)oxazol-2-amine exhibits a clear selectivity window between GRK2 and GRK5. The compound is significantly more potent against GRK2 (IC50 = 6.10 nM) compared to its activity on GRK5 (IC50 = 7,090 nM), a direct head-to-head comparison derived from distinct biochemical assays [1][2].

Kinase Selectivity GRK2 GRK5

Cellular Functional Activity in a GRK2-Dependent Pathway

The biochemical inhibition of GRK2 by 5-(Pyridin-4-yl)oxazol-2-amine translates to a functional effect in a cellular context, as measured by its EC50 in a cAMP accumulation assay. This supporting evidence connects the compound's primary target engagement to a downstream physiological readout [1].

Cellular Assay GRK2 cAMP Accumulation

Antiproliferative Activity Across Diverse Cancer Cell Lines

5-(Pyridin-4-yl)oxazol-2-amine exhibits a defined antiproliferative profile against several human cancer cell lines, with IC50 values in the low micromolar range. This class-level evidence distinguishes it from compounds with no reported activity or significantly higher IC50 values .

Cancer Research Antiproliferative Cytotoxicity

Cytotoxicity Against HeLa Cervical Cancer Cells

The compound's cytotoxic effect was quantified against the HeLa cell line. At a concentration of 100 µM, 5-(Pyridin-4-yl)oxazol-2-amine induced measurable cytotoxicity, providing a specific data point for researchers interested in this cervical cancer model [1].

Cancer Research Cytotoxicity HeLa

Purity Specification for Research-Grade Procurement

Commercially available 5-(Pyridin-4-yl)oxazol-2-amine is consistently specified at high purity levels, a critical factor for reproducible research. Different vendors offer the compound at 95% or 98% purity, allowing researchers to select the appropriate grade for their assay sensitivity .

Procurement Quality Control Purity

Key Research Applications for 5-(Pyridin-4-yl)oxazol-2-amine Based on Quantitative Evidence


Targeted Investigation of GRK2-Mediated GPCR Signaling

Given its potent IC50 of 6.10 nM against GRK2 and a functional cellular EC50 of 41 µM , this compound serves as a specialized tool for dissecting GRK2-dependent pathways. Its >1,000-fold selectivity over GRK5 (IC50 = 7,090 nM) [3] makes it particularly valuable for studies aiming to isolate GRK2's role in receptor desensitization and trafficking without confounding effects from GRK5 inhibition.

Development of Novel Antiproliferative Agents for Oncology

With a defined antiproliferative window against colon and lung carcinoma cell lines (IC50 = 0.4-3.2 µM) and specific cytotoxicity against HeLa cells [3], 5-(Pyridin-4-yl)oxazol-2-amine is a promising starting point for medicinal chemistry campaigns focused on cancer. Its potency range suggests it can be used as a hit compound for further optimization to improve selectivity and efficacy.

Structure-Activity Relationship (SAR) Studies on Oxazole-Based Kinase Inhibitors

The compound's unique 5-(pyridin-4-yl) substitution pattern on the 2-aminooxazole core is a key structural feature linked to its kinase inhibition profile . This makes it an ideal reference compound for SAR studies aimed at understanding how modifications to the oxazole and pyridine rings influence potency and selectivity against the GRK family and other kinases [3].

Procurement for High-Throughput Screening (HTS) Campaigns

The commercial availability of 5-(Pyridin-4-yl)oxazol-2-amine at defined purity grades (95-98%) ensures consistent quality for HTS campaigns. Its well-characterized activity profile against GRK2 [3] and cancer cell lines makes it a suitable positive control or hit validation tool in screens targeting GPCR signaling or cancer cell proliferation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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